molecular formula C11H22ClNO B12539115 Methyl(nonyl)carbamyl chloride CAS No. 142668-58-4

Methyl(nonyl)carbamyl chloride

Cat. No.: B12539115
CAS No.: 142668-58-4
M. Wt: 219.75 g/mol
InChI Key: OHSABHISXAEUGR-UHFFFAOYSA-N
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Description

Historical Context and Significance in Organic Synthesis

The development of carbamoyl (B1232498) chlorides as synthetic intermediates is intrinsically linked to the advancement of organic synthesis. Historically, their utility emerged from the need for efficient methods to introduce the carbamoyl moiety (R₂N-C(O)-) into various molecular frameworks. This functional group is a cornerstone in the structure of many biologically active compounds and industrial chemicals.

N,N-disubstituted carbamoyl chlorides are valued as pivotal intermediates in the production of pharmaceuticals, pesticides, and other fine chemicals. vulcanchem.com Their significance lies in their ability to act as effective acylating agents, enabling the formation of ureas, carbamates, and other amide derivatives. The reactivity of the acyl chloride group, tempered by the presence of the adjacent nitrogen atom, allows for controlled reactions with a variety of nucleophiles. Over the last two decades, there has been a notable surge in the use of carbamoyl chlorides in transition metal-catalyzed reactions, further expanding their synthetic utility. rsc.orgresearchgate.net These reactions include cross-coupling, annulation, and C-H functionalization, providing access to complex amide-functionalized organic structures that are crucial in the synthesis of natural products and pharmaceuticals. rsc.orgresearchgate.net

General Structural Features and Reactivity Principles of N,N-Disubstituted Carbamoyl Chlorides

The general structure of an N,N-disubstituted carbamoyl chloride is given by the formula R₁R₂NC(O)Cl. In the case of Methyl(nonyl)carbamyl chloride, R₁ is a methyl group (-CH₃) and R₂ is a nonyl group (-C₉H₁₉). vulcanchem.com The carbamoyl chloride functional group typically adopts a planar geometry due to the sp² hybridization of the carbonyl carbon. vulcanchem.com

The reactivity of these compounds is dominated by the electrophilic nature of the carbonyl carbon, which makes it a prime target for nucleophilic attack. vulcanchem.com The general reactivity principles include:

Hydrolysis: In the presence of water, carbamoyl chlorides hydrolyze to form the corresponding carbamic acid, which is often unstable and readily decarboxylates to yield a secondary amine and carbon dioxide. vulcanchem.comwikipedia.org

Alcoholysis: Reaction with alcohols leads to the formation of carbamate (B1207046) esters, a class of compounds with significant applications, including in the production of insecticides like carbaryl. vulcanchem.com

Aminolysis: Treatment with primary or secondary amines results in the formation of substituted ureas, a reaction extensively used in the synthesis of agrochemicals. vulcanchem.com

The substituents on the nitrogen atom (R₁ and R₂) play a crucial role in modulating the reactivity of the carbamoyl chloride. Bulky alkyl groups, such as the nonyl group in this compound, can introduce steric hindrance, potentially slowing down the rate of nucleophilic attack at the carbonyl carbon. vulcanchem.com

PropertyDescription
General Formula R₁R₂NC(O)Cl
Key Functional Group Carbamoyl chloride (-NC(O)Cl)
Hybridization of Carbonyl Carbon sp²
Molecular Geometry Planar around the carbonyl group vulcanchem.com
Primary Reaction Type Nucleophilic Acyl Substitution

Research Landscape and Scope of Academic Inquiry into this compound

A comprehensive review of the academic literature reveals that dedicated research focusing specifically on this compound is notably scarce. While the general class of N,N-disubstituted carbamoyl chlorides is well-documented, this particular long-chain derivative has not been the subject of extensive academic investigation.

The available information on this compound is primarily found in the catalogues of chemical suppliers. While no direct NMR data for this specific compound are published in academic journals, it is suggested that its ¹H NMR signals would likely show a correlation with solvent polarity, a trend observed in analogous long-chain alkyl-substituted compounds. vulcanchem.com

The synthesis of this compound can be inferred from standard methods for preparing N,N-disubstituted carbamoyl chlorides. The most common route involves the reaction of the corresponding secondary amine, in this case, N-methylnonylamine, with phosgene (B1210022) (COCl₂). vulcanchem.comwikipedia.org

The potential applications of this compound can be extrapolated from the known uses of other long-chain N,N-dialkylcarbamoyl chlorides. The presence of the nonyl group imparts significant hydrophobicity to the molecule. This characteristic could be advantageous in the synthesis of herbicides or fungicides designed to be effective in hydrophobic environments. vulcanchem.com Furthermore, the long alkyl chain might enhance membrane permeability, suggesting potential utility in the design of prodrugs. vulcanchem.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

142668-58-4

Molecular Formula

C11H22ClNO

Molecular Weight

219.75 g/mol

IUPAC Name

N-methyl-N-nonylcarbamoyl chloride

InChI

InChI=1S/C11H22ClNO/c1-3-4-5-6-7-8-9-10-13(2)11(12)14/h3-10H2,1-2H3

InChI Key

OHSABHISXAEUGR-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCN(C)C(=O)Cl

Origin of Product

United States

Synthetic Methodologies and Chemical Precursors for Methyl Nonyl Carbamyl Chloride

Phosgene-Based Synthesis Routes: Mechanistic Considerations and Optimization

The traditional and most direct method for synthesizing carbamoyl (B1232498) chlorides is through the reaction of a secondary amine with phosgene (B1210022) (COCl₂). google.com Phosgene serves as a highly reactive C1 electrophile, readily forming the desired product. sciencemadness.org The reaction's efficiency, however, is highly dependent on carefully controlled conditions to minimize side reactions. nih.gov

The synthesis of a N,N-disubstituted carbamoyl chloride like Methyl(nonyl)carbamyl chloride involves the reaction of the corresponding secondary amine, N-methylnonylamine, with phosgene. The mechanism begins with the nucleophilic attack of the nitrogen atom of the amine on the electrophilic carbonyl carbon of phosgene. This forms a tetrahedral intermediate which then collapses, eliminating a chloride ion to form a carbamoyl chloride and hydrogen chloride (HCl). sciencemadness.org

A critical aspect of this synthesis is the management of the HCl byproduct. nih.gov The HCl can react with the starting amine to form an unreactive ammonium (B1175870) salt, effectively halting the reaction. To prevent this, an HCl scavenger, such as a tertiary amine like pyridine (B92270) or triethylamine, is typically added to the reaction mixture. nih.gov Careful adjustment of experimental conditions is necessary to achieve high yields. nih.gov

Optimization strategies often focus on reaction temperature and the method of reagent addition. One process describes passing phosgene gas into a solution of the secondary amine kept at an elevated temperature (between 80° and 160° C). google.com This technique helps to avoid the formation of urea (B33335) byproducts, which can occur if the newly formed carbamoyl chloride reacts with another molecule of the amine. google.com The use of phosgene's safer, solid equivalent, triphosgene (B27547) [bis(trichloromethyl)carbonate], has also been developed and follows a similar reaction pathway. nih.govtandfonline.com

Starting AminePhosgenating AgentBase/HCl ScavengerSolventTemperatureYieldReference
N-methylpentylamine (analogue)PhosgeneTriethylamineMethylcyclohexane/Toluene-10°C to 5°CNot specified, product isolated prepchem.com
N-tert-butylbenzylaminePhosgeneNone specified (added to amine solution)Toluene0°C to 10°CNot specified, product isolated google.com
Secondary aliphatic aminesPhosgeneNone (amine is the base)Inert solvent80°C to 160°CHigh yields implied google.com
Tertiary benzylaminesTriphosgeneNot applicable (dealkylation reaction)CH₂Cl₂Not specifiedExcellent yields nih.govtandfonline.com

Phosgene-Free and Green Chemistry Approaches in Carbamoyl Chloride Synthesis

Due to the high toxicity of phosgene gas, significant research has been directed towards developing safer, "phosgene-free" synthetic routes. rsc.org These methods often rely on generating phosgene in situ from less hazardous precursors, thereby avoiding the risks associated with its storage and handling.

One innovative approach involves the visible-light-induced oxygenation of chloroform (B151607) in the presence of chlorine dioxide. rsc.org This system generates phosgene on demand, which can then react with various amines, including aliphatic and cyclic amines, to produce the corresponding carbamoyl chlorides in good to excellent yields. rsc.org This method is advantageous as it operates under mild conditions and can be applied to a wide range of substrates. rsc.org Another "photo-on-demand" system uses ultraviolet light to react vaporized chloroform with oxygen, achieving a high conversion rate (over 96%) to phosgene, which can then be used in a continuous flow system. kobe-u.ac.jp This process is considered safer, and the primary byproduct is HCl, which is readily neutralized. kobe-u.ac.jp

Triphosgene, a stable, crystalline solid, is the most common and convenient substitute for phosgene gas. nih.gov It can be used to prepare carbamoyl chlorides from secondary amines under controlled conditions, often with the addition of a base. nih.gov

Preparation of Alkyl Chloroformate Precursors and Derivatization Strategies

Alkyl chloroformates are important chemical intermediates that are structurally related to carbamoyl chlorides. wikipedia.org They are synthesized by reacting an alcohol with phosgene or a phosgene equivalent like triphosgene. google.comwikipedia.org For example, n-octyl chloroformate can be prepared in high yield by reacting n-octanol with triphosgene in the presence of a base like sodium carbonate and a catalyst such as dimethyl formamide. google.comjustia.com The reaction is typically carried out at low temperatures (e.g., 0°C) to minimize the formation of carbonate ester byproducts. prepchem.com

The primary derivatization strategy for alkyl chloroformates involves their reaction with nucleophiles. wikipedia.org When an alkyl chloroformate reacts with a primary or secondary amine, the product is a carbamate (B1207046), not a carbamoyl chloride. wikipedia.org This reaction proceeds by nucleophilic acyl substitution, where the amine displaces the chloride on the chloroformate. This pathway is a major route to the formation of carbamates, which are used extensively in pharmaceuticals and pesticides. google.com

AlcoholPhosgenating AgentBaseCatalystConversion (%)Selectivity (%)Reference
n-OctanolTriphosgeneSodium CarbonateDimethyl Formamide93100 google.comjustia.com
Benzyl (B1604629) AlcoholTriphosgeneSodium CarbonateDimethyl Formamide7098.5 google.comjustia.com
Benzyl AlcoholTriphosgeneSodium BicarbonateDimethyl Formamide7798 google.comjustia.com

Catalytic Strategies for Enhanced Synthesis Efficiency

Catalysis plays a significant role in the reactions involving carbamoyl chlorides, particularly in their subsequent transformations. While the initial formation of carbamoyl chlorides from phosgene is often rapid, catalytic methods are crucial for their efficient conversion into other valuable compounds like carbamates and amides. Transition metal-catalyzed reactions have emerged as a powerful tool for the functionalization of carbamoyl chlorides. researchgate.netrsc.org

Lewis acids are effective catalysts for the synthesis of carbamates from carbamoyl chlorides and alcohols. nih.govacs.org Zinc chloride (ZnCl₂), an inexpensive and efficient Lewis acid, has been shown to activate the carbamoyl chloride for nucleophilic attack by an alcohol. nih.govacs.org The mechanism involves the coordination of the Lewis acid to the carbonyl oxygen of the carbamoyl chloride. This coordination increases the electrophilicity of the carbonyl carbon, making it more susceptible to attack by the alcohol's hydroxyl group.

This method is chemoselective for carbamate synthesis, leaving other functional groups such as nitro, keto, and halides unaffected. nih.govacs.org The protocol has been successfully applied to both aromatic and aliphatic alcohols, providing good to excellent yields of the corresponding carbamates. nih.govacs.org This catalytic approach offers a novel and efficient route for producing carbamates, which are important in medicinal chemistry, as demonstrated in the gram-scale synthesis of the drug Rivastigmine. nih.gov

Carbamoyl ChlorideAlcohol/PhenolCatalystYield (%)Reference
N,N-Dimethylcarbamoyl chloridePhenolZnCl₂87 nih.govacs.org
N,N-Dimethylcarbamoyl chloride4-NitrophenolZnCl₂85 nih.govacs.org
N,N-Diethylcarbamoyl chlorideBenzyl alcoholZnCl₂78 nih.govacs.org
N-Ethyl,N-methylcarbamoyl chloride(S)-3-(1-(dimethylamino)ethyl)phenolNone (thermal)80 nih.govacs.org

Chemical Reactivity and Transformation Pathways of Methyl Nonyl Carbamyl Chloride

Nucleophilic Substitution Reactions: Scope and Mechanistic Investigations

The reactivity of Methyl(nonyl)carbamyl chloride is dominated by nucleophilic substitution at the carbonyl carbon, where the chloride ion serves as a leaving group. These reactions are fundamental to its application in synthesis.

The solvolysis of N,N-dialkylcarbamoyl chlorides, the class to which this compound belongs, typically proceeds through a dissociative or SN1-like mechanism. nih.govresearchgate.net This pathway involves the ionization of the C-Cl bond to form a resonance-stabilized carbamoyl (B1232498) cation intermediate, which is then captured by the solvent. nih.gov The reaction rate is sensitive to the ionizing power of the solvent, and studies often employ the extended Grunwald-Winstein equation to correlate these rates. nih.govnih.gov While solvolyses in water and aqueous acetone (B3395972) are generally considered SN1 in nature, reactions with more powerful nucleophiles like amines can introduce a competing bimolecular (SN2) component. nih.govnih.gov

The unimolecular nature of the dominant pathway is supported by several kinetic observations. For instance, the solvolysis of N,N-diethylcarbamoyl chloride is faster than that of N,N-dimethylcarbamoyl chloride, which is consistent with the greater electron-donating ability of the ethyl groups stabilizing the carbamoyl cation intermediate. nih.gov Furthermore, kinetic solvent isotope effect (KSIE) studies provide insight into the transition state. The KSIE (kH/kD) values for the solvolysis of N,N-disubstituted carbamoyl chlorides are typically in the range of 1.2 to 1.5, suggesting an ionization pathway with weak nucleophilic solvation. nih.gov

Table 1: Kinetic Solvent Isotope Effect (KSIE) for Solvolyses of Representative N,N-Disubstituted Carbamoyl Chlorides at 25.0 °C nih.gov

Carbamoyl ChlorideSolventkH/kD
N,N-Dimethylcarbamoyl chlorideH₂O/D₂O1.22
N,N-Diethylcarbamoyl chlorideH₂O/D₂O1.34
1-Piperidinecarbonyl chlorideH₂O/D₂O1.30
4-Morpholinecarbonyl chlorideH₂O/D₂O1.32
N,N-Diisopropylcarbamoyl chlorideH₂O/D₂O1.48
Data generalized from studies on analogous compounds to infer behavior for this compound.

This compound is expected to react readily with various oxygen and sulfur nucleophiles. wikipedia.org Its reaction with alcohols or phenols yields stable carbamate (B1207046) esters, often referred to as urethanes. nih.govwikipedia.org This transformation is a common method for installing the carbamoyl functional group onto hydroxyl-bearing molecules. Similarly, reactions with thiols produce the corresponding thiocarbamates. wikipedia.org These reactions are typically carried out in the presence of a base, such as pyridine (B92270), to neutralize the hydrogen chloride byproduct. wikipedia.org

The general scheme for these reactions is as follows:

Reaction with Alcohols/Phenols: R₂NC(O)Cl + R'OH → R₂NC(O)OR' + HCl

Reaction with Thiols: R₂NC(O)Cl + R'SH → R₂NC(O)SR' + HCl

A primary application of carbamoyl chlorides is the synthesis of ureas and carbamates. The reaction of this compound with ammonia (B1221849) or with primary and secondary amines leads to the formation of N-substituted ureas. nih.gov This reaction is a direct and efficient method for constructing the urea (B33335) linkage. As previously mentioned, its reaction with alcohols or water serves as a pathway to carbamates or, in the case of water, to an unstable carbamic acid that decomposes to a secondary amine and carbon dioxide. nih.govwikipedia.org

Table 2: Derivatization Reactions of this compound

Reactant (Nucleophile)Product ClassGeneral Structure of Product
Primary Amine (R'NH₂)Substituted Urea(CH₃)(C₉H₁₉)N-C(O)-NHR'
Secondary Amine (R'R''NH)Substituted Urea(CH₃)(C₉H₁₉)N-C(O)-NR'R''
Alcohol (R'OH)Carbamate(CH₃)(C₉H₁₉)N-C(O)-OR'
Phenol (ArOH)Carbamate(CH₃)(C₉H₁₉)N-C(O)-OAr
Thiol (R'SH)Thiocarbamate(CH₃)(C₉H₁₉)N-C(O)-SR'

Transition Metal-Catalyzed Transformations and Cross-Coupling Reactions Involving Carbamoyl Chlorides

In recent decades, carbamoyl chlorides have emerged as powerful synthons in transition metal-catalyzed reactions. rsc.org These compounds can participate in a variety of transformations, including cross-coupling and annulation reactions, to create complex amide-containing molecules. researchgate.net Palladium and nickel are the most commonly employed catalysts for these processes. researchgate.netresearchgate.net

Examples of such transformations include:

Suzuki-type Coupling: Palladium catalysts can facilitate the cross-coupling of carbamoyl chlorides with boronic acids. researchgate.net

Heck-type Reactions: Alkene-tethered carbamoyl chlorides can undergo palladium-catalyzed intramolecular Heck reactions to form cyclic structures like oxindoles and γ-lactams. rsc.orgresearchgate.net

Coupling with Grignard Reagents: Nickel and tributylphosphine (B147548) catalysts enable the cross-coupling of N,N-dialkylcarbamoyl chlorides with alkyl or aryl Grignard reagents to produce tertiary amides. researchgate.net

Carbonylative Cyclization: In the presence of a palladium catalyst and a carbon monoxide source, alkene-tethered carbamoyl chlorides can undergo cyclization to synthesize various carbonyl-containing heterocyclic compounds. researchgate.net

These catalytic methods offer a versatile approach to C-C and C-N bond formation, significantly expanding the synthetic utility of carbamoyl chlorides beyond their traditional role as simple carbamoylating agents. rsc.orgresearchgate.net

Carbamylation Reactions: Studies on Molecular Interactions and Selectivity in Chemical Systems

Carbamylation refers to the transfer of the carbamoyl group [-(C=O)NR₂] to a substrate. researchgate.netnih.gov With a reagent like this compound, this occurs via an electrophilic attack by the carbonyl carbon on a nucleophile. researchgate.net The term carbamoylation is also used and is often preferred in chemical literature to distinguish it from carbamylation by isocyanic acid or CO₂. researchgate.netnih.govfrontiersin.org

Selectivity in carbamylation reactions is a key area of study. For instance, direct C-H carbamoylation of electron-rich aromatic and heteroaromatic compounds can be achieved with high regioselectivity by activating the carbamoyl chloride with a Lewis acid, such as trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf). researchgate.net This activation generates a highly electrophilic carbamoyl triflate intermediate in situ, which then undergoes an electrophilic aromatic substitution reaction. researchgate.net In biological systems, non-enzymatic carbamylation primarily involves the reaction of isocyanic acid with amino groups on proteins. nih.govcreative-proteomics.com However, in synthetic chemistry, carbamoyl chlorides provide a direct and controllable method for the selective modification of nucleophilic sites. acs.org

Electrophilic Reactions and Functionalization Studies

As an acyl chloride analogue, this compound is an electrophile. Its most characteristic electrophilic reaction is the acylation of nucleophiles, as detailed in the sections above.

A significant electrophilic reaction is the Friedel-Crafts-type acylation of aromatic compounds. As mentioned, this reaction typically requires Lewis acid activation to generate a sufficiently powerful electrophile to attack the aromatic ring. researchgate.netmasterorganicchemistry.com This provides a direct route to aryl ketones and amides.

Furthermore, the carbamoyl group itself can be involved in functionalization studies. Theoretical and experimental work on palladium-catalyzed C-H activation has shown that the carbamoyl chloride precursor can direct the metal to activate specific C-H bonds, leading to selective amidation or other functionalizations. acs.org There are also methods for the oxidative C-H functionalization of N-carbamoyl containing heterocycles, demonstrating the group's utility in directing further molecular modifications. rsc.org

Applications in Advanced Synthetic Organic Chemistry and Materials Science Research

Role as a Key Synthetic Intermediate for Complex Molecule Construction

Methyl(nonyl)carbamyl chloride serves as a crucial synthetic intermediate for the construction of more complex molecules. As a disubstituted carbamoyl (B1232498) chloride, its primary role is to act as an acylating agent, transferring the methyl(nonyl)carbamoyl group to various nucleophiles. nih.gov This reactivity is fundamental to building larger, more intricate molecular architectures with precisely controlled functionalities.

The general reaction involves the substitution of the chlorine atom by a nucleophilic species. Key transformations include:

Reaction with Alcohols and Phenols: In the presence of a base, this compound reacts with alcohols or phenols to form stable carbamate (B1207046) esters, also known as urethanes. nih.govwikipedia.org This reaction is a cornerstone for creating molecules with the carbamate linkage, which is prevalent in pharmaceuticals and agrochemicals.

Reaction with Amines: Reaction with primary or secondary amines yields N,N,N'-trisubstituted ureas. nih.gov This provides a direct route to the urea (B33335) functional group, a vital component in many biologically active compounds and polymer structures.

Reaction with Water: While often an undesirable side reaction, hydrolysis of carbamoyl chlorides with water leads to the formation of an unstable carbamic acid, which rapidly decomposes to the corresponding secondary amine (N-methyl-N-nonylamine) and carbon dioxide. nih.govwikipedia.org

The presence of the long nonyl chain can be leveraged to enhance the solubility of the resulting complex molecules in nonpolar organic solvents, facilitating their synthesis and purification. Furthermore, transition metal-catalyzed cross-coupling reactions involving carbamoyl chlorides have emerged as powerful tools for forming carbon-carbon and carbon-heteroatom bonds, expanding their utility in constructing complex organic frameworks. rsc.org

Table 1: General Reactivity of this compound

Reactant (Nucleophile) Product Functional Group General Equation
Alcohol/Phenol (R'-OH) Carbamate (Urethane) CH₃(C₉H₁₉)NCOCl + R'-OH → CH₃(C₉H₁₉)NCOOR' + HCl
Amine (R'₂NH) Substituted Urea CH₃(C₉H₁₉)NCOCl + R'₂NH → CH₃(C₉H₁₉)NCONR'₂ + HCl
Water (H₂O) Secondary Amine + CO₂ CH₃(C₉H₁₉)NCOCl + H₂O → [CH₃(C₉H₁₉)NCOOH] + HCl → CH₃(C₉H₁₉)NH + CO₂ + HCl

Polymer and Functional Materials Precursor Development (e.g., Polyurethanes, Polyureas)

In materials science, carbamoyl chlorides are precursors in the synthesis of polymers like polyurethanes and polyureas, although the isocyanate route is more common commercially due to its efficiency and lack of byproducts. thieme-connect.de However, non-isocyanate routes are actively researched to avoid the use of toxic phosgene (B1210022) and isocyanates. unibo.itrsc.org

This compound, as a monofunctional reagent, can be used to control polymer chain length by acting as an end-capping agent. More significantly, a bifunctional monomer containing the methyl(nonyl)amino group alongside another reactive site could be used to incorporate specific properties into the polymer backbone.

Polyurethanes: Polyurethanes are typically formed by the reaction of diisocyanates with polyols. acs.org An alternative synthesis route involves the reaction of a bis(carbamoyl chloride) with a diol. The incorporation of the methyl(nonyl)carbamoyl moiety would introduce a long, flexible, and hydrophobic side chain. This could lower the glass transition temperature of the polymer, increase its flexibility, and enhance its resistance to water.

Polyureas: Polyureas are synthesized from the reaction of diamines with diisocyanates or their precursors. mdpi.com The high reactivity of amines often means that no catalyst is required for polymerization. mdpi.com Using a synthetic strategy involving this compound-derived monomers would impart hydrophobicity and potentially alter the mechanical properties of the resulting polyurea material, making it suitable for specialized coatings or elastomers.

Development of Functional Reagents and Derivatizing Agents in Organic Synthesis

Beyond its role as a building block, this compound can be employed as a functional reagent to modify existing molecules, thereby altering their chemical or physical properties. This process of derivatization is critical in many areas of chemical research.

One key application is its use as a protecting group for hydroxyl or amino functionalities. The resulting carbamate or urea is generally more stable to a range of reaction conditions than the original functional group. For example, diethylcarbamoyl chloride has been used for the protection and subsequent activation of functional groups in multi-step syntheses. wikipedia.org

Furthermore, attaching the methyl(nonyl)carbamoyl group to a molecule can significantly change its properties:

Solubility Modification: The long nonyl chain can dramatically increase the lipophilicity of a polar molecule, enhancing its solubility in nonpolar solvents or lipid membranes.

Chromatographic Separation: Derivatization can alter the polarity and volatility of analytes, improving their separation and detection in techniques like gas chromatography (GC) or high-performance liquid chromatography (HPLC).

Integration into Novel Chemical Systems: e.g., Hydrophobic Deep Eutectic Solvents and Quaternary Ammonium (B1175870) Compounds

The unique structure of this compound makes it a potential precursor for components of advanced chemical systems.

Quaternary Ammonium Compounds (QACs): QACs are molecules with a central, positively charged nitrogen atom bonded to four organic groups. mdpi.com They are widely used as surfactants, disinfectants, and phase-transfer catalysts. wikipedia.org A synthetic route could transform this compound into a tertiary amine (N-methyl-N-nonyl-N-alkylamine) via reduction of the carbonyl group and subsequent alkylation. This tertiary amine can then be quaternized by reacting it with an alkyl halide, such as benzyl (B1604629) chloride, to produce a QAC. wikipedia.orgtsijournals.com The resulting QAC, featuring a long nonyl chain, would possess strong amphiphilic properties, characteristic of many antimicrobial and surfactant QACs. mdpi.comwikipedia.org

Hydrophobic Deep Eutectic Solvents (HDES): HDES are a class of designer solvents formed by mixing a hydrogen bond acceptor (HBA) with a hydrogen bond donor (HBD). Quaternary ammonium salts, particularly those with long alkyl chains, are commonly used as the HBA component in the formulation of HDES. The QACs derived from this compound would be excellent candidates for this purpose. The inherent hydrophobicity imparted by the nonyl chain would ensure the resulting HDES is immiscible with water, making it suitable for applications such as liquid-liquid extraction of organic compounds from aqueous solutions.

Research in Agrochemical Precursors (Focus on Chemical Synthesis)

Carbamoyl chlorides are well-established and vital intermediates in the synthesis of carbamate pesticides. wikipedia.orggoogle.com This class of agrochemicals functions by inhibiting the acetylcholinesterase enzyme in insects. wikipedia.org Prominent examples of carbamate insecticides include Carbofuran and Carbaryl. wikipedia.orgarsdcollege.ac.in

The primary synthetic route to carbamate pesticides involves the reaction of a carbamoyl chloride with a phenol, an alcohol, or an oxime. wikipedia.orgwikipedia.org this compound is a direct precursor for a range of potential agrochemicals through this pathway.

Table 2: Potential Agrochemical Structures from this compound

Reactant Resulting Agrochemical Class Example Reaction
Substituted Phenol (e.g., 1-Naphthol) Naphthyl Methyl(nonyl)carbamate CH₃(C₉H₁₉)NCOCl + C₁₀H₇OH → CH₃(C₉H₁₉)NCOOC₁₀H₇ + HCl
Benzofuranol (e.g., 2,3-dihydro-2,2-dimethyl-7-benzofuranol) Benzofuranyl Methyl(nonyl)carbamate CH₃(C₉H₁₉)NCOCl + C₁₀H₁₂O₂ → CH₃(C₉H₁₉)NCOOC₁₀H₁₁O + HCl
Oxime (e.g., Aldicarb oxime) Oxime Carbamate CH₃(C₉H₁₉)NCOCl + R'₂C=NOH → CH₃(C₉H₁₉)NCOON=CR'₂ + HCl

The specific combination of methyl and nonyl groups on the nitrogen atom would influence the resulting pesticide's properties, such as its spectrum of activity, persistence in the environment, and solubility. The long nonyl chain would likely increase its lipophilicity, potentially enhancing its penetration through the waxy cuticle of insects and affecting its movement and persistence in soil and water. google.com

Advanced Spectroscopic and Analytical Characterization Methodologies for Methyl Nonyl Carbamyl Chloride and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D and 2D Techniques for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for the unambiguous structural elucidation of organic molecules like Methyl(nonyl)carbamyl chloride. omicsonline.org A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within the molecule. omicsonline.orgbuketov.edu.kz

For this compound, the ¹H NMR spectrum is expected to show distinct signals for the N-methyl group, and the various methylene (B1212753) (CH₂) groups and the terminal methyl (CH₃) group of the nonyl chain. Due to restricted rotation around the C-N amide bond, some signals, particularly those close to the nitrogen, may appear broadened or as distinct sets of signals for different conformers. nih.gov

The ¹³C NMR spectrum will complement the ¹H data, showing a characteristic signal for the carbonyl carbon (C=O) and distinct signals for the N-methyl carbon and the nine carbons of the nonyl chain. chemicalbook.com Advanced 1D techniques like Distortionless Enhancement by Polarization Transfer (DEPT) can be used to differentiate between CH₃, CH₂, and CH carbons.

2D NMR techniques are crucial for assembling the molecular structure. omicsonline.org

COSY (Correlation Spectroscopy) would reveal proton-proton couplings, establishing the connectivity within the nonyl chain by showing correlations between adjacent CH₂ groups.

HSQC (Heteronuclear Single Quantum Coherence) correlates each proton with its directly attached carbon, allowing for the definitive assignment of both ¹H and ¹³C signals for each CH, CH₂, and CH₃ group.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

AssignmentPredicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)
N-CH2.9 - 3.135 - 38
C =O-168 - 172
N-C H₂-(CH₂)₇-CH₃3.2 - 3.448 - 52
N-CH₂-C H₂-(CH₂)₆-CH₃1.5 - 1.728 - 31
N-(CH₂)₂-C H₂-(CH₂)₅-CH₃1.2 - 1.426 - 29
N-(CH₂)₃-(C H₂)₄-CH₂-CH₃1.2 - 1.429 - 32
N-(CH₂)₇-C H₂-CH₃1.2 - 1.422 - 24
N-(CH₂)₈-C H₃0.8 - 0.913 - 15

Note: Predicted values are based on typical chemical shifts for N,N-dialkylcarbamoyl chlorides and long-chain alkanes. Actual values may vary depending on solvent and experimental conditions.

Computational NMR Studies for Ion Pairing and Molecular Interactions

Computational chemistry offers powerful methods to predict NMR chemical shifts and to study non-covalent interactions, such as ion pairing. nih.govescholarship.org Using Density Functional Theory (DFT), the geometry of this compound can be optimized, and its NMR shielding constants can be calculated. mdpi.comfigshare.com These calculated values can then be converted into chemical shifts and compared with experimental data to confirm structural assignments. nih.gov

This computational approach is particularly valuable for understanding subtle electronic effects and conformational preferences that influence chemical shifts. escholarship.org Furthermore, quantum mechanics/molecular mechanics (QM/MM) methods can be employed to model the molecule in a solvent environment and study interactions, such as hydrogen bonding or ion pairing with a chloride anion, which can significantly modulate the chemical shifts of nearby protons. For instance, the interaction between the chloride ion and protons on the alkyl chains attached to the nitrogen can be modeled to understand how such pairing affects the electronic structure and, consequently, the NMR spectrum.

Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) and Raman Spectroscopic Analysis

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Raman techniques, provides a characteristic fingerprint of a molecule based on the vibrations of its functional groups. researchgate.net These methods are complementary and are used to confirm the presence of key structural features in this compound.

FT-IR Spectroscopy: The FT-IR spectrum is dominated by strong absorption bands corresponding to polar functional groups. The most prominent feature for this compound would be the intense carbonyl (C=O) stretching vibration, which is characteristic of acid chlorides and carbamoyl (B1232498) chlorides. Other key absorptions include C-N stretching and various C-H stretching and bending vibrations from the methyl and nonyl groups.

Raman Spectroscopy: Raman spectroscopy is particularly sensitive to non-polar bonds and symmetric vibrations. It would provide complementary information, such as signals for the C-C backbone of the nonyl chain. The C-Cl stretch, which can be weak in the IR spectrum, may be more readily observed in the Raman spectrum.

The combination of FT-IR and Raman spectra, often supported by DFT calculations to predict vibrational frequencies, allows for a comprehensive assignment of the molecule's vibrational modes, confirming its structure and functional groups. nih.govnih.govmdpi.com

Table 2: Characteristic Vibrational Frequencies for this compound

Vibrational ModeTechniqueTypical Wavenumber (cm⁻¹)Intensity
C-H Stretch (Alkyl)FT-IR, Raman2850 - 3000Strong (IR), Medium (Raman)
C=O Stretch (Carbonyl)FT-IR1740 - 1780Very Strong
CH₂ Bend (Scissoring)FT-IR1450 - 1470Medium
C-N StretchFT-IR1150 - 1250Medium-Strong
C-Cl StretchFT-IR, Raman600 - 800Medium-Strong

Note: Wavenumbers are approximate and can be influenced by the molecular environment and physical state. jetir.org

Mass Spectrometry: High-Resolution Techniques and Fragmentation Pathway Analysis

Mass spectrometry (MS) is a vital technique for determining the molecular weight and elemental composition of a compound, as well as for gaining structural information through the analysis of its fragmentation patterns. nih.gov High-resolution mass spectrometry (HRMS), using techniques like Time-of-Flight (TOF) or Orbitrap, can determine the mass of this compound with high precision, allowing for the calculation of its exact elemental formula.

When subjected to ionization techniques like Electron Ionization (EI), the molecule will fragment in a predictable manner. The analysis of these fragments helps to piece together the molecular structure. For this compound, characteristic fragmentation pathways would likely include:

Alpha-cleavage: Breakage of the C-C bond adjacent to the nitrogen atom is a common pathway for amines, leading to the loss of an octyl radical and formation of a stable iminium ion.

McLafferty-type rearrangement: If sterically feasible, this could involve the transfer of a hydrogen atom from the nonyl chain to the carbonyl oxygen, followed by cleavage.

Loss of the Chlorine Atom: Cleavage of the C-Cl bond would result in an acylium ion.

Cleavage of the Carbamoyl Group: Fragmentation can lead to the loss of the entire carbamoyl chloride moiety or parts of it, such as COCl. nih.gov

By analyzing the masses of these fragment ions, a detailed picture of the molecule's connectivity can be constructed, confirming the identity of the methyl and nonyl groups attached to the nitrogen. nih.govresearchgate.netmdpi.com

Chromatographic Methods for Purity Assessment and Reaction Monitoring in Research Settings

Chromatographic techniques are indispensable for assessing the purity of this compound and for monitoring the progress of reactions in which it is a reactant or product.

Gas Chromatography (GC): Given the likely volatility of this compound, Gas Chromatography (GC) is a suitable method for its analysis. epa.gov When coupled with a Flame Ionization Detector (FID), GC can provide quantitative information on the purity of a sample. Coupling GC to a Mass Spectrometer (GC-MS) allows for the separation of components in a mixture, with subsequent mass analysis to identify the parent compound and any impurities or byproducts. nih.gov Due to the reactive nature of carbamoyl chlorides, derivatization may sometimes be employed to create more stable analytes for GC analysis. japsonline.com

High-Performance Liquid Chromatography (HPLC): High-Performance Liquid Chromatography (HPLC) is another powerful tool for purity assessment. nih.gov A reversed-phase HPLC method would likely be developed using a C18 column. Since carbamoyl chlorides lack a strong chromophore, detection might be achieved using a universal detector like an Evaporative Light Scattering Detector (ELSD) or by derivatizing the compound to introduce a UV-active group. americanpharmaceuticalreview.com HPLC is particularly useful for monitoring reactions, allowing researchers to track the consumption of starting materials and the formation of products over time. nih.govjocpr.com

X-ray Crystallography for Solid-State Structural Determination of Derivatives

While this compound itself may be a liquid or low-melting solid at room temperature, X-ray crystallography provides the most definitive method for determining the three-dimensional structure of its solid derivatives. If a suitable single crystal of a derivative can be grown, this technique can precisely measure bond lengths, bond angles, and intermolecular interactions in the solid state.

For example, reacting this compound with an appropriate amine or alcohol could yield a stable, crystalline urea (B33335) or carbamate (B1207046) derivative. The crystal structure of such a derivative would confirm the core connectivity of the original carbamoyl chloride and provide valuable insight into its conformational preferences and how it packs in a crystal lattice. nih.gov This technique is considered the gold standard for absolute structure determination.

Theoretical and Computational Chemistry Studies on Methyl Nonyl Carbamyl Chloride

Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions

No molecular dynamics simulation studies for Methyl(nonyl)carbamyl chloride have been reported in the literature.

Reaction Pathway Modeling and Transition State Investigations

There are no computational studies modeling reaction pathways or investigating transition states involving this compound.

Computational Prediction of Spectroscopic Parameters

No computationally predicted spectroscopic data (such as NMR, IR, or UV-Vis spectra) for this compound are available in the scientific literature.

Environmental Fate and Degradation Pathway Research of Methyl Nonyl Carbamyl Chloride Excluding Ecotoxicity and Human Health Impact

Thermal Degradation Mechanisms and Product Analysis

The thermal decomposition of carbamoyl (B1232498) chlorides, including Methyl(nonyl)carbamyl chloride, is a critical area of study for understanding their stability and environmental fate under elevated temperatures. While specific high-temperature studies on this compound are not extensively documented in publicly available literature, the thermal behavior of analogous carbamoyl chlorides provides insight into potential degradation mechanisms. Generally, the thermal decomposition of organic compounds can involve complex reactions, including pyrolysis, where the molecule breaks down into smaller, more volatile fragments.

For some carbamoyl chlorides, thermal degradation can proceed through the elimination of hydrogen chloride and the formation of an isocyanate. In the case of monosubstituted carbamoyl chlorides, they can exist in equilibrium with the corresponding isocyanate and hydrogen chloride, particularly in solutions like acetonitrile. nih.govresearchgate.net The stability of the carbamoyl chloride structure is noteworthy; for instance, the unsubstituted carbamoyl chloride (H₂NCOCl) is remarkably stable, withstanding temperatures in the range of 300-400 °C in certain synthetic procedures. nih.govresearchgate.netnih.gov

In more complex molecules, thermal degradation can be a multi-stage process. For example, the thermal degradation of phthalonitrile foam involves three stages: intermediate transition, backbone decomposition, and carbonization, releasing gases such as H₂O, CO₂, and NH₃. nih.gov Similarly, the thermal degradation of poly(methyl methacrylate) occurs in a two-step reaction mechanism, with the first step involving the degradation of weaker bonds and the second attributed to random chain scission. mdpi.com While these examples are from different classes of compounds, they illustrate the complexity of thermal degradation processes which may be applicable to the breakdown of this compound under thermal stress.

Potential thermal degradation products of this compound could include methyl isocyanate, nonyl isocyanate, hydrogen chloride, and various smaller hydrocarbon fragments resulting from the breakdown of the nonyl chain. The specific products and their distribution would be highly dependent on the temperature, pressure, and presence of other substances.

Table 1: Potential Thermal Degradation Mechanisms and Products

Degradation MechanismPotential Products
EliminationMethyl isocyanate, Nonyl chloride, HCl
FragmentationSmaller chain alkanes and alkenes, CO₂, Amines
RearrangementIsomeric forms of the parent compound

Hydrolytic Stability and Reaction Pathways in Aqueous Environments

The hydrolysis of carbamoyl chlorides is a key process determining their persistence in aqueous environments. Carbamoyl chlorides are generally sensitive to moisture and react with water to form a carbamic acid and hydrogen chloride. wikipedia.org The resulting carbamic acid is often unstable and can further decompose to an amine and carbon dioxide. nih.gov

For this compound, the hydrolysis reaction would proceed as follows:

Reaction with water: this compound reacts with water to form methyl(nonyl)carbamic acid and hydrochloric acid.

Decomposition of carbamic acid: The unstable methyl(nonyl)carbamic acid decomposes to methylnonylamine and carbon dioxide.

The rate of hydrolysis of carbamoyl chlorides can be influenced by several factors, including the substituents on the nitrogen atom and the pH of the solution. Studies on N,N-dimethylcarbamoyl chloride have shown that its hydrolysis follows first-order kinetics. acs.org The half-life of dimethylcarbamoyl chloride in water at 0 °C is approximately 6 minutes. nih.gov The rate of hydrolysis for N,N-diethylcarbamoyl chloride was found to be even higher. nih.gov The presence of alkyl groups, such as the methyl and nonyl groups in this compound, influences the electron density on the carbonyl carbon, thereby affecting the rate of nucleophilic attack by water. Generally, electron-donating alkyl groups can stabilize the carbamoyl cation intermediate, potentially increasing the rate of hydrolysis via an Sₙ1-like mechanism. nih.govnih.gov

The pH of the aqueous environment also plays a crucial role. The decomposition of similar compounds, such as certain pyridinium aldoximes, has been shown to be both pH and temperature sensitive, with decomposition following first-order kinetics in mid-range pH buffers. nih.gov

Table 2: Hydrolytic Degradation of this compound

StepReactantsProducts
1. HydrolysisThis compound + H₂OMethyl(nonyl)carbamic acid + HCl
2. DecompositionMethyl(nonyl)carbamic acidMethylnonylamine + CO₂

Biodegradation Research: Pathways and Microbial Transformation Studies

The biodegradation of carbamate (B1207046) compounds, a class to which this compound belongs, is a significant pathway for their removal from the environment. Microbial degradation can proceed through various metabolic pathways, often initiated by enzymatic hydrolysis. frontiersin.orgnih.gov While specific studies on this compound are limited, research on other carbamate pesticides provides a framework for understanding its potential microbial transformation.

The initial step in the microbial degradation of many carbamates is the hydrolysis of the carbamate linkage, catalyzed by enzymes such as carbaryl hydrolase or other carboxylesterases. frontiersin.orgnih.govnih.gov This enzymatic hydrolysis is a key detoxification step. researchgate.net For this compound, this would result in the formation of methylnonylamine, chloride, and carbon dioxide.

Following the initial hydrolysis, the resulting amine and other breakdown products can be further utilized by microorganisms as a source of carbon and nitrogen. frontiersin.orgnih.gov For instance, methylamine can be used in C1 metabolism. frontiersin.orgnih.gov The nonyl group, a long-chain alkyl group, could potentially be degraded through pathways such as beta-oxidation.

A variety of bacteria and fungi have been identified as capable of degrading carbamate pesticides. frontiersin.orgnih.govresearchgate.net The efficiency of biodegradation can be influenced by environmental factors such as temperature, pH, and the presence of other nutrients. researchgate.net The presence of microbial consortia in natural environments like river biofilms has been shown to be effective in degrading carbamate pesticides. iaea.org

Table 3: Potential Microbial Degradation Pathway of this compound

StepTransformationKey Enzymes/ProcessesResulting Products
1Hydrolysis of carbamoyl chlorideCarbamate hydrolases/esterasesMethylnonylamine, Chloride, CO₂
2Amine MetabolismAmine dehydrogenases/oxidasesFurther breakdown products
3Alkyl Chain DegradationBeta-oxidationAcetyl-CoA, smaller fatty acids

Abiotic Degradation Processes: Photolysis and Chemical Transformation

Abiotic degradation processes, particularly photolysis, can contribute to the transformation of chemical compounds in the environment. Photolysis involves the breakdown of molecules by light, particularly ultraviolet (UV) radiation from the sun. The susceptibility of a compound to photolysis depends on its ability to absorb light at relevant wavelengths and the efficiency of the subsequent chemical reactions.

For carbamate compounds, photodecomposition can be a significant degradation pathway. dss.go.th Studies on carbamate pesticides like carbofuran have shown that direct photolysis leads to the cleavage of the carbamate group. dss.go.th The presence of sensitizers or catalysts, such as titanium dioxide (TiO₂) or zinc oxide (ZnO), can enhance the rate of photocatalytic degradation. semanticscholar.orgresearchgate.net

The photolysis of this compound would likely involve the absorption of UV radiation, leading to the excitation of the molecule and subsequent bond cleavage. The primary photochemical reaction could be the homolytic cleavage of the carbon-chlorine bond or the cleavage of the carbamate ester linkage. This would generate radical species that can undergo further reactions with other molecules in the environment, such as oxygen or water.

The specific products of photolysis would depend on the environmental conditions, including the solvent (e.g., water, organic matter) and the presence of other reactive species. nih.govunito.it For example, the photodegradation of the carbamate pesticide pirimicarb in organic solvents leads to photooxidation products. nih.gov Research on aromatic carbamate pesticides has shown that photodegradation is primarily initiated by the singlet excited state. unito.it

Table 4: Potential Photolytic Degradation Pathways

PathwayInitiating StepPotential Products
Direct PhotolysisAbsorption of UV radiationMethyl(nonyl)carbamyl radical, Chlorine radical
Indirect PhotolysisReaction with photochemically generated reactive species (e.g., hydroxyl radicals)Oxidized and hydroxylated derivatives
PhotocatalysisReaction on the surface of a photocatalyst (e.g., TiO₂)Mineralization to CO₂, H₂O, HCl, and nitrogen oxides

Future Research Directions and Emerging Areas for Methyl Nonyl Carbamyl Chloride

Exploration of Novel and Sustainable Synthetic Methodologies

The traditional synthesis of carbamoyl (B1232498) chlorides often involves hazardous reagents like phosgene (B1210022). wikipedia.orgnih.gov A primary direction for future research will be the development of greener and more sustainable methods for synthesizing Methyl(nonyl)carbamyl chloride.

Phosgene-Free Routes: Investigation into phosgene substitutes such as triphosgene (B27547) (bis(trichloromethyl) carbonate) or diphosgene offers a safer, albeit still hazardous, alternative. nih.govtandfonline.comnewdrugapprovals.org Research could focus on optimizing reaction conditions for the reaction of N-methylnonylamine with these reagents to maximize yield and minimize byproducts.

Carbon Dioxide as a C1 Feedstock: A particularly attractive sustainable approach involves the utilization of carbon dioxide (CO2) as a renewable C1 source. nih.govresearchgate.net Future studies could explore the direct or indirect carboxylation of N-methylnonylamine, followed by chlorination under mild conditions, to form the target carbamoyl chloride. This aligns with the broader chemical goal of CO2 valorization.

Catalytic Approaches: Exploring catalytic methods, such as the use of zinc chloride or other Lewis acids, could facilitate the synthesis from amines and a carbonyl source under milder conditions, improving the energy efficiency and functional group tolerance of the process. acs.orgnih.gov

Flow Chemistry: Transferring optimized batch syntheses to continuous flow systems could enhance safety, scalability, and consistency. nih.gov Electrochemical methods in flow reactors, which can generate reactive species in situ, present another innovative avenue for exploration. nih.gov

Synthetic Strategy Key Reagents/Catalysts Potential Advantages Research Focus
Phosgene-Free SynthesisTriphosgene, DiphosgeneReduced handling risks compared to gaseous phosgene.Optimization of reaction conditions, byproduct minimization.
CO2 ValorizationCarbon Dioxide, Dehydrating agentsUtilizes a renewable feedstock, atom economy. nih.govEfficient CO2 activation, mild chlorination methods.
Catalytic SynthesisZinc Chloride, Lewis AcidsMilder reaction conditions, improved chemoselectivity. acs.orgnih.govCatalyst screening, mechanistic studies.
Flow ElectrochemistryN-methylnonylamine, CO2, Et3N·3HFEnhanced safety, scalability, precise process control. nih.govElectrode material selection, optimization of flow parameters.

Integration into Advanced Functional Material Design and Polymer Architectures

The unique bifunctional nature of this compound—a reactive chemical handle and a long hydrophobic tail—makes it an intriguing building block for materials science.

Polymer Modification: The carbamoyl chloride group can be used to graft the methyl-nonyl moiety onto existing polymers with nucleophilic sites (e.g., hydroxyl or amine groups). This could be used to tune surface properties, such as hydrophobicity, adhesion, and lubricity.

Self-Assembled Monolayers (SAMs): The nonyl chain suggests a strong potential for forming self-assembled monolayers on various substrates. nih.govresearchgate.net Research could explore the reaction of this compound with functionalized surfaces to create ordered molecular layers for applications in electronics, sensors, or biocompatible coatings.

Development of Highly Selective and Efficient Catalytic Transformations

Carbamoyl chlorides are emerging as versatile synthons in transition metal-catalyzed reactions. rsc.orgresearchgate.net Future research on this compound could focus on its application as a novel coupling partner.

Cross-Coupling Reactions: Palladium- or nickel-catalyzed cross-coupling reactions could utilize this compound as a "carbamoyl" radical or anion equivalent to synthesize complex amides. researchgate.netnih.gov This would represent a new disconnection approach in amide synthesis, moving beyond traditional carboxylic acid/amine couplings.

C-H Functionalization: Directed C-H activation and subsequent functionalization with the methyl(nonyl)carbamoyl group is a powerful potential application. This would allow for the direct installation of this functional group onto complex molecular scaffolds with high regioselectivity, streamlining synthetic routes to novel compounds. rsc.org

Carbonylative Couplings: The carbamoyl chloride itself can be seen as a stable source of carbon monoxide and an amine. acs.org Catalytic decarbonylative or carbonylative coupling reactions could be developed to leverage this reactivity, forming new C-C or C-N bonds.

Catalytic Reaction Type Potential Catalyst Product Class Mechanistic Pathway
Suzuki-Miyaura CouplingPalladium complexesTertiary AmidesOxidative addition, transmetalation, reductive elimination.
Heck-type ReactionsPalladium complexesα,β-Unsaturated AmidesGeneration of carbamoyl radical, addition to olefin. researchgate.net
C-H CarbamoylationRhodium, Iridium complexesAryl/Alkyl AmidesDirected C-H activation, insertion of carbamoyl group. rsc.org

Application in Supramolecular Chemistry and Self-Assembly Research

The interplay between the hydrogen-bonding potential of the derived carbamate (B1207046)/urea (B33335) group and the hydrophobic interactions of the nonyl chain is a rich area for supramolecular chemistry.

Organogelators: Long-chain alkyl ureas and carbamates are known to be effective low-molecular-weight organogelators, capable of immobilizing organic solvents by forming extensive fibrillar networks. nih.govutk.edu this compound is an ideal precursor to synthesize a library of such compounds. Research would involve reacting it with various amines and alcohols and studying the gelation properties of the resulting products, correlating molecular structure with the morphology and stability of the resulting gels. rsc.org

Amphiphilic Self-Assembly: In aqueous environments, derivatives of this compound could behave as amphiphiles. Depending on the head group installed by reacting the carbamoyl chloride, self-assembly into micelles, vesicles, or other nanostructures could be targeted. nih.gov The long alkyl chain would be a critical design element controlling the packing and morphology of these assemblies. nih.gov

Refinement of Computational Models for Predictive Chemistry

As experimental research into this compound and its derivatives progresses, computational chemistry will be a vital parallel tool.

Reaction Mechanism Studies: Density Functional Theory (DFT) calculations can be employed to elucidate the mechanisms of its synthesis and subsequent catalytic transformations. This can help in optimizing reaction conditions and predicting the feasibility of new reactions.

Predicting Self-Assembly: Molecular dynamics (MD) simulations can model the aggregation and self-assembly behavior of its carbamate and urea derivatives. nih.gov These simulations can provide insights into the driving forces (hydrogen bonding vs. van der Waals interactions) behind organogel formation or amphiphilic assembly, guiding the rational design of new functional materials. nih.govutk.edu

QSAR Models: For potential applications in agrochemicals or medicinal chemistry, Quantitative Structure-Activity Relationship (QSAR) models could be developed. By synthesizing a library of derivatives and testing their biological activity, computational models could be built to predict the activity of new, unsynthesized compounds, accelerating the discovery process.

Interdisciplinary Research Opportunities

The unique structure of this compound opens doors to collaborative, interdisciplinary research.

Medicinal Chemistry: As a reactive intermediate, it can be used to synthesize carbamate- and urea-containing molecules. nih.govacs.orgresearchgate.net Carbamates are known pharmacophores and are often used as stable mimics of peptide bonds. nih.gov The nonyl chain could be explored for its effect on lipophilicity and membrane permeability in drug candidates.

Agrochemicals: Many pesticides and herbicides are based on carbamate or urea structures. wikipedia.orggoogle.com this compound provides a direct route to novel derivatives whose efficacy as pesticides or herbicides could be investigated in collaboration with agricultural scientists.

Surface Science and Engineering: In partnership with materials scientists, the compound could be used to modify surfaces to control wetting, friction, and biocompatibility. The long alkyl chain is particularly relevant for creating hydrophobic or low-friction surfaces. nih.gov

Q & A

Q. What are the standard synthetic methodologies for Methyl(nonyl)carbamyl chloride, and how can reaction yields be optimized?

this compound is typically synthesized via the reaction of nonylamine with methyl chloroformate or phosgene derivatives. Key parameters include stoichiometric control of carbamyl chloride precursors (e.g., triphosgene), use of catalysts like DMAP, and maintaining anhydrous conditions to avoid hydrolysis . Yield optimization often involves adjusting reaction time (e.g., 12–24 hours), temperature (0–5°C for exothermic steps), and base selection (e.g., potassium carbonate for neutralizing HCl byproducts) .

Q. Which analytical techniques are most reliable for characterizing this compound and its derivatives?

Structural confirmation requires a combination of:

  • 1H-NMR and 13C-NMR for identifying carbamate moieties and alkyl chain integrity.
  • Infrared (IR) spectroscopy to detect characteristic C=O stretching (~1700 cm⁻¹) and N–H bending (~1550 cm⁻¹) .
  • High-resolution EI-MS for molecular weight validation and impurity profiling .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Use glove boxes or fume hoods to prevent inhalation exposure, as carbamyl chlorides are irritants and potential carcinogens .
  • Store under inert gas (argon/nitrogen) to minimize hydrolysis.
  • Emergency protocols should include neutralization of spills with sodium bicarbonate and immediate PPE decontamination .

Advanced Research Questions

Q. How do solvent polarity and Hansen solubility parameters influence the reactivity of this compound in polymer synthesis?

Solvent selection (e.g., THF, dichloromethane) must align with Hansen solubility parameters to stabilize intermediates. For example, solvents with δH (hydrogen bonding) values near 5 MPa¹/² enhance carbamyl chloride reactivity in copolymerizations, as seen in nonyl resin-based demulsifiers . Contradictions arise when high-polarity solvents accelerate side reactions (e.g., hydrolysis), necessitating empirical optimization .

Q. What mechanistic insights explain discrepancies in carbamylation efficiency between this compound and its shorter-chain analogs?

Longer alkyl chains (e.g., nonyl) introduce steric hindrance, reducing nucleophilic attack rates compared to methyl or ethyl analogs. However, the nonyl group enhances lipid solubility, improving substrate diffusion in heterogeneous systems. Kinetic studies using HPLC or in-situ FTIR are recommended to resolve such contradictions .

Q. How can the ecological impact of this compound be assessed, and what degradation pathways are relevant?

  • Toxicity assays : Use Daphnia magna or algae models for acute toxicity (EC₅₀) testing .
  • Degradation studies : Hydrolysis under alkaline conditions (pH > 9) cleaves the carbamate bond, yielding nonylamine and CO₂. Photodegradation pathways require UV-Vis spectroscopy to track intermediate formation .

Data Contradiction Analysis

Q. Conflicting reports exist on the thermal stability of this compound. How should researchers design experiments to resolve this?

  • Perform thermogravimetric analysis (TGA) under nitrogen to measure decomposition onset temperatures.
  • Compare stability across batch syntheses: impurities like residual amines or moisture may lower stability .
  • Cross-reference with FTIR to detect thermal degradation products (e.g., isocyanate formation) .

Q. Why do some studies report high emulsion-breaking efficiency for this compound-based polymers, while others show limited activity?

Variations in polymer architecture (e.g., branching vs. linear) and monomer ratios (e.g., caprolactone vs. stearyl ester comonomers) critically impact performance. Systematic studies using DOE (Design of Experiments) with controlled variables (e.g., resin type, curing time) are essential .

Methodological Recommendations

Q. What strategies mitigate hydrolysis during the synthesis of this compound derivatives?

  • Employ molecular sieves or anhydrous sodium sulfate to scavenge moisture.
  • Use Schlenk lines for reagent transfer under inert atmospheres.
  • Monitor reaction progress via Karl Fischer titration to quantify water content .

Q. How can computational modeling aid in predicting the reactivity of this compound in novel applications?

  • DFT calculations (e.g., B3LYP/6-31G*) to model transition states during carbamylation.
  • MD simulations to study solvent interactions and diffusion barriers in polymer matrices .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.